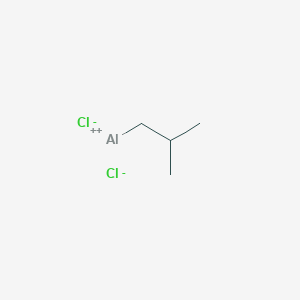

2-Methylpropylaluminum(2+);dichloride

Beschreibung

2-Methylpropylaluminum(2+);dichloride is an organoaluminum compound characterized by a methylpropyl ligand and a dichloride group. Organoaluminum compounds are widely used as catalysts in polymerization, alkylation, and other industrial processes due to their Lewis acidity and reactivity .

Eigenschaften

Molekularformel |

C4H9AlCl2 |

|---|---|

Molekulargewicht |

155.00 g/mol |

IUPAC-Name |

2-methylpropylaluminum(2+);dichloride |

InChI |

InChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2 |

InChI-Schlüssel |

NMVXHZSPDTXJSJ-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)C[Al+2].[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Metal Center : Aluminum-based dichlorides (e.g., this compound) exhibit stronger Lewis acidity compared to rare-earth (Er, La) or transition metal (Zr) analogs, making them more reactive in alkylation reactions .

- Applications : Aluminum dichlorides are preferred in Ziegler-Natta polymerization, while zirconium and rare-earth analogs dominate in stereospecific polymer synthesis .

Reactivity and Stability

- Hydrolysis Sensitivity : Aluminum dichlorides react violently with water, unlike zirconium trichlorides, which exhibit moderated hydrolysis due to stronger metal-chloride bonds .

- Thermal Stability : Rare-earth dichlorides (e.g., Er, La) decompose at higher temperatures (>300°C) compared to aluminum analogs (<200°C) .

- Compatibility : Aluminum dichlorides are incompatible with oxidizing agents (e.g., perchlorates, nitric acid), similar to dimethylamine’s incompatibility with halogens and acids .

Toxicity and Handling

- Toxicity: Nickel dichloride (NiCl₂) and other transition metal dichlorides are classified as carcinogenic (e.g., Nickel chloride: CAS 7718-54-9 ), whereas aluminum dichlorides primarily pose acute toxicity risks (e.g., respiratory irritation) .

- Storage : Aluminum dichlorides require inert atmospheres (e.g., argon) to prevent oxidation, akin to dimethylamine’s storage protocols to avoid reactive hazards .

Research Findings and Limitations

- Synthetic Challenges : Suzuki coupling reactions for dichloride derivatives (e.g., compounds 9a–d) yield ≤60% efficiency, suggesting similar limitations for this compound synthesis .

- Analytical Gaps: Toxicological data for many organoaluminum dichlorides remain sparse, as noted for (2S)-2,5-Diaminopentanamide dihydrochloride .

- Industrial Relevance : Aluminum dichlorides are critical in producing polyolefins, but zirconium analogs dominate in high-precision catalytic systems due to superior stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.